molecular formula C9H11Br B2752785 1-Bromo-2-propylbenzene CAS No. 19614-14-3

1-Bromo-2-propylbenzene

Cat. No. B2752785
Key on ui cas rn: 19614-14-3
M. Wt: 199.091
InChI Key: SRXJZMLETPOSSJ-UHFFFAOYSA-N
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Patent
US08969557B2

Procedure details

Into a 250-mL round-bottom flask was placed propylbenzene (20 g, 166.40 mmol, 1.00 equiv) and Fe (10 g, 178.57 mmol, 1.07 equiv). This was followed by the addition of Br2 (26.6 g, 166.45 mmol, 1.00 equiv) dropwise with stirring. The resulting solution was stirred overnight at room temperature. The reaction was then quenched by the addition of 100 mL of NaHSO3 (aq.). The mixture was extracted with 3×100 mL of ethyl acetate and the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. Purification afforded 29.4 g (crude) of 1-bromo-2-propylbenzene as a yellow oil.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26.6 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH2:2][CH3:3].[Br:10]Br>[Fe]>[Br:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[CH2:1][CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(CC)C1=CC=CC=C1
Step Two
Name
Quantity
26.6 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
10 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250-mL round-bottom flask was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 100 mL of NaHSO3 (aq.)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×100 mL of ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 29.4 g
YIELD: CALCULATEDPERCENTYIELD 88.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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